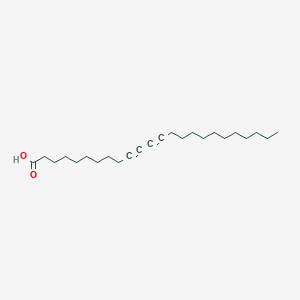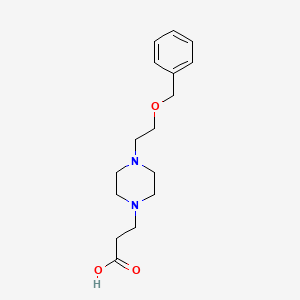
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate is a complex organic compound that belongs to the piperazine family. Piperazines are a class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a benzyloxyethyl group attached to the piperazine ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate typically involves multiple steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then further reacted with ethyl chloroacetate under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxyethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The benzyloxyethyl group plays a crucial role in its binding affinity and specificity. The compound may also influence cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Similar structure but lacks the benzyloxyethyl group.
4-Methylpiperazine: Contains a methyl group instead of the benzyloxyethyl group.
1-(2-Hydroxyethyl)piperazine: Features a hydroxyethyl group instead of the benzyloxyethyl group.
Uniqueness
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the benzyloxyethyl group enhances its solubility and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
72461-59-7 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
3-[4-(2-phenylmethoxyethyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C16H24N2O3/c19-16(20)6-7-17-8-10-18(11-9-17)12-13-21-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,19,20) |
InChI Key |
AUMVSBGZUADBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


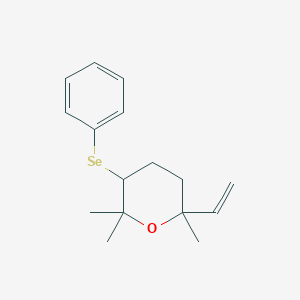

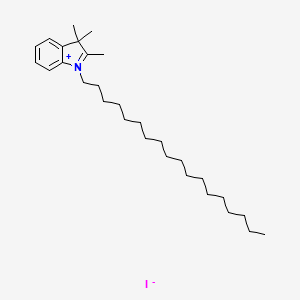
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
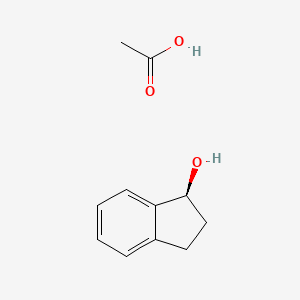
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
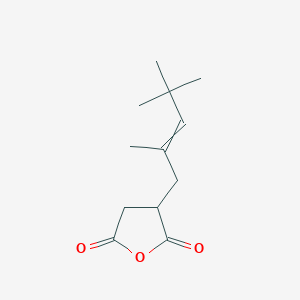
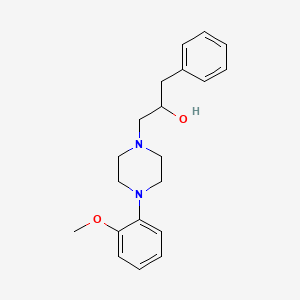
methanone](/img/structure/B14463961.png)
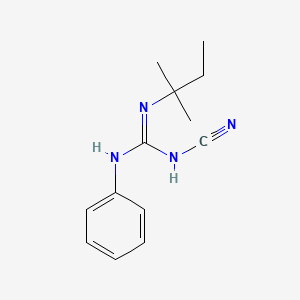
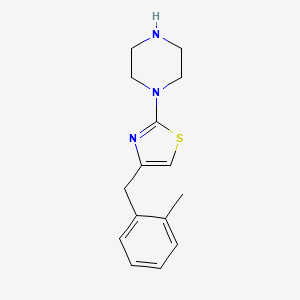
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

